molecular formula C15H19NO3S B11830079 (1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

Cat. No.: B11830079
M. Wt: 293.4 g/mol
InChI Key: SHTMJUKTIYRTQA-GJZGRUSLSA-N
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Description

(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptane-6-carbaldehyde is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the sulfonyl group, and the final aldehyde functionalization. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and pH being critical for optimal results.

Major Products

Scientific Research Applications

(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S)-1-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

(1R,6S)-1-methyl-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

InChI

InChI=1S/C15H19NO3S/c1-12-3-5-13(6-4-12)20(18,19)16-8-7-15(11-17)9-14(15,2)10-16/h3-6,11H,7-10H2,1-2H3/t14-,15-/m0/s1

InChI Key

SHTMJUKTIYRTQA-GJZGRUSLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@]3(C[C@]3(C2)C)C=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)C)C=O

Origin of Product

United States

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